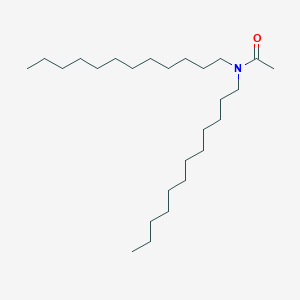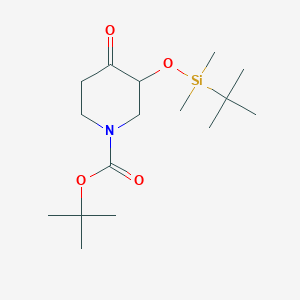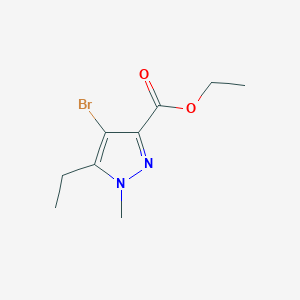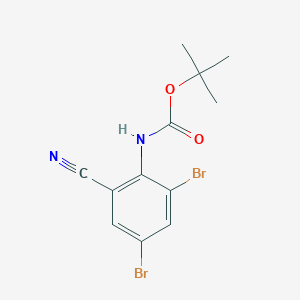
N,N-Didodecylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Didodecylacetamide is an organic compound with the molecular formula C26H53NO. It is a tertiary amide, characterized by the presence of two dodecyl groups attached to the nitrogen atom of the acetamide moiety. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Didodecylacetamide can be synthesized through the reaction of dodecylamine with acetic anhydride. The reaction typically proceeds as follows:
Reactants: Dodecylamine and acetic anhydride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of acetic anhydride. The mixture is heated to facilitate the reaction.
Procedure: Dodecylamine is added to acetic anhydride slowly with constant stirring. The reaction mixture is then heated to around 60-80°C for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or hexane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N,N-Didodecylacetamide undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can undergo hydrolysis to yield dodecylamine and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and carboxylic acids.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under appropriate conditions, depending on the desired substitution product.
Major Products:
Hydrolysis: Dodecylamine and acetic acid.
Oxidation: Corresponding amides and carboxylic acids.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
N,N-Didodecylacetamide has several applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of biological assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mechanism of Action
The mechanism of action of N,N-Didodecylacetamide primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles and other colloidal structures. This property is exploited in various applications, including drug delivery and nanoparticle synthesis. The molecular targets and pathways involved are related to its ability to interact with hydrophobic and hydrophilic surfaces, facilitating the dispersion and stabilization of particles in solution.
Comparison with Similar Compounds
N,N-Dimethylacetamide: A widely used solvent with similar amide functionality but different alkyl groups.
N,N-Diethylacetamide: Another tertiary amide with ethyl groups instead of dodecyl groups.
N,N-Dibutylacetamide: Contains butyl groups and is used in various industrial applications.
Comparison: N,N-Didodecylacetamide is unique due to its long dodecyl chains, which impart distinct surfactant properties compared to shorter-chain analogs like N,N-Dimethylacetamide and N,N-Diethylacetamide. The longer alkyl chains enhance its ability to stabilize emulsions and disperse hydrophobic particles, making it particularly useful in applications requiring strong surfactant action.
Properties
IUPAC Name |
N,N-didodecylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53NO/c1-4-6-8-10-12-14-16-18-20-22-24-27(26(3)28)25-23-21-19-17-15-13-11-9-7-5-2/h4-25H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQJYGXFHGWRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345893 |
Source


|
| Record name | N,N-Didodecylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24956-04-5 |
Source


|
| Record name | N,N-Didodecylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide](/img/structure/B8105359.png)








